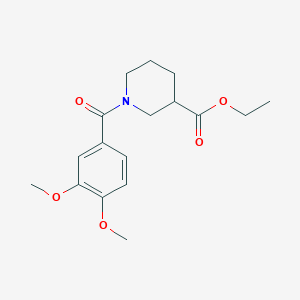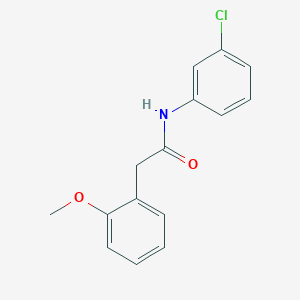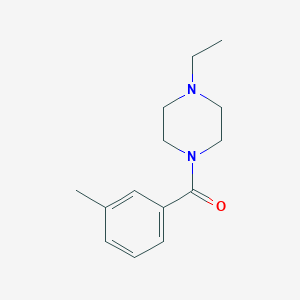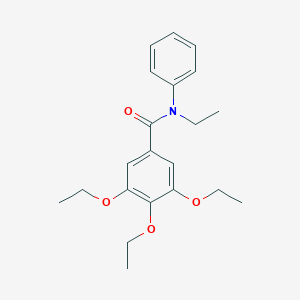![molecular formula C19H13N5OS B261957 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261957.png)
6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazolo-thiadiazoles and possesses a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound acts by interacting with specific molecular targets in the body, such as enzymes and receptors. This interaction leads to the modulation of various biological pathways, resulting in the observed biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological activity of interest. For instance, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess antimicrobial activity by disrupting bacterial cell membranes. Additionally, this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities. This compound can be tested for various applications, including antitumor, antimicrobial, and anti-inflammatory activities, among others. However, one of the limitations of using this compound is its moderate yield and purity, which can affect the reproducibility of the results.
将来の方向性
There are several future directions for the research on 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the potential areas of interest is the development of this compound as a therapeutic agent for neurological disorders. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further research can be conducted to elucidate the mechanism of action of this compound and identify its molecular targets in the body.
合成法
The synthesis of 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 2-naphthol, 2-pyridinecarboxaldehyde, and 4-amino-5-(2-pyridyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the product is moderate, and the purity can be improved by using different purification techniques.
科学的研究の応用
6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities. This compound has also shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C19H13N5OS |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
6-(naphthalen-2-yloxymethyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H13N5OS/c1-2-6-14-11-15(9-8-13(14)5-1)25-12-17-23-24-18(21-22-19(24)26-17)16-7-3-4-10-20-16/h1-11H,12H2 |
InChIキー |
ZRXOASGZLPXQLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



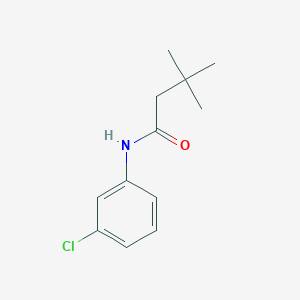

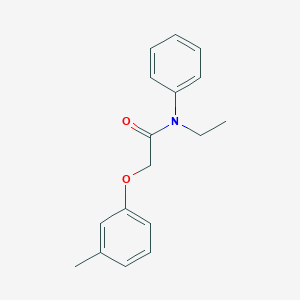
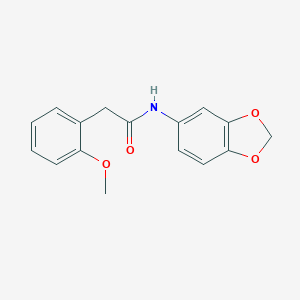
![3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B261884.png)

